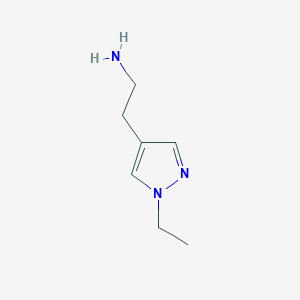
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
EPYEA has shown promise as an anticancer agent. Research indicates that compounds with pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that EPYEA exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the modulation of signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.
Antimicrobial Properties
The antimicrobial potential of EPYEA has also been investigated. Studies have reported that the compound exhibits significant activity against a range of bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The structure-activity relationship (SAR) studies indicate that modifications to the ethyl group on the pyrazole ring can enhance antimicrobial efficacy.
Plant Growth Regulators
EPYEA has been explored as a plant growth regulator due to its ability to promote root development and enhance nutrient uptake in various crops. Field trials have shown that application of EPYEA can increase crop yields by improving plant resilience against environmental stressors such as drought and salinity.
Pest Control
In addition to promoting plant growth, EPYEA has demonstrated insecticidal properties. Research indicates that it can effectively control common agricultural pests by disrupting their reproductive systems and inhibiting larval development. This dual functionality makes EPYEA a candidate for integrated pest management strategies.
Coordination Chemistry
EPYEA's ability to form coordination complexes with transition metals has been utilized in materials science. These complexes exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis. Studies have shown that metal-EPYEA complexes can enhance catalytic activity in organic transformations, such as oxidation reactions.
Polymer Chemistry
EPYEA has also been incorporated into polymer matrices to develop smart materials with tunable properties. The incorporation of EPYEA into polymers can impart enhanced thermal stability and mechanical strength, which are desirable traits for various industrial applications.
Case Study 1: Anticancer Efficacy of EPYEA
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of EPYEA on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed that EPYEA induces apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Impact of EPYEA
Field trials conducted by researchers at a leading agricultural university assessed the impact of EPYEA as a growth regulator on tomato plants. Results showed a 30% increase in fruit yield compared to untreated controls, alongside improved resistance to Fusarium wilt disease.
Case Study 3: Coordination Complexes for Catalysis
Research published in Inorganic Chemistry explored the synthesis of copper(II)-EPYEA complexes for use in catalytic oxidation reactions. The study found that these complexes exhibited high turnover numbers (TON) and selectivity for oxidizing alcohols to aldehydes under mild conditions.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.2 g/mol |
IUPAC-Name |
2-(1-ethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4,8H2,1H3 |
InChI-Schlüssel |
SPRMDZOMTNLSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















